molecular formula C12H13F3N2O B8123947 3-Amino-N-cyclobutyl-5-(trifluoromethyl)benzamide

3-Amino-N-cyclobutyl-5-(trifluoromethyl)benzamide

Cat. No.: B8123947
M. Wt: 258.24 g/mol
InChI Key: CPKSTGAVMJMZRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-N-cyclobutyl-5-(trifluoromethyl)benzamide is a compound of interest in various fields of scientific research due to its unique chemical structure and properties. The presence of the trifluoromethyl group imparts significant chemical stability and lipophilicity, making it a valuable component in pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

. This process can be achieved using reagents such as trifluoromethyl iodide (CF3I) in the presence of a radical initiator. The cyclobutyl group can be introduced through cyclization reactions involving appropriate precursors.

Industrial Production Methods

Industrial production of this compound may involve large-scale radical trifluoromethylation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Amino-N-cyclobutyl-5-(trifluoromethyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The trifluoromethyl group can be reduced under specific conditions.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation catalysts can facilitate reduction.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Reduced trifluoromethyl derivatives.

    Substitution: Substituted benzamide derivatives.

Scientific Research Applications

3-Amino-N-cyclobutyl-5-(trifluoromethyl)benzamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-N-cyclobutyl-5-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes, allowing it to reach intracellular targets. The amino group can form hydrogen bonds with target proteins, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-N-cyclobutyl-5-(trifluoromethyl)benzamide is unique due to the presence of both the cyclobutyl and trifluoromethyl groups, which confer distinct chemical and biological properties. The combination of these groups enhances the compound’s stability, lipophilicity, and potential for diverse applications in research and industry.

Properties

IUPAC Name

3-amino-N-cyclobutyl-5-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F3N2O/c13-12(14,15)8-4-7(5-9(16)6-8)11(18)17-10-2-1-3-10/h4-6,10H,1-3,16H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPKSTGAVMJMZRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)NC(=O)C2=CC(=CC(=C2)N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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